molecular formula C10H19N3O2Si B15355067 Methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate

Methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate

Cat. No.: B15355067
M. Wt: 241.36 g/mol
InChI Key: DJVZYVIBOZRNJD-UHFFFAOYSA-N
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Description

. This compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a trimethylsilyl group, which is a silicon-based functional group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate typically involves the reaction of 5-methyl-1H-1,2,3-triazole with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: . The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted triazoles or esters.

Scientific Research Applications

Methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of biological systems and enzyme inhibition.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate is unique due to its combination of a triazole ring and a trimethylsilyl group. Similar compounds include:

  • Methyl 2-(5-methyl-1H-1,2,3-triazol-1-yl)propanoate: Lacks the trimethylsilyl group.

  • Methyl 2-(4-trimethylsilyl-1H-1,2,3-triazol-1-yl)propanoate: Different position of the trimethylsilyl group.

  • Methyl 2-(5-methyl-1H-1,2,4-triazol-1-yl)propanoate: Different type of triazole ring.

Properties

Molecular Formula

C10H19N3O2Si

Molecular Weight

241.36 g/mol

IUPAC Name

methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate

InChI

InChI=1S/C10H19N3O2Si/c1-7-9(16(4,5)6)11-12-13(7)8(2)10(14)15-3/h8H,1-6H3

InChI Key

DJVZYVIBOZRNJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C(C)C(=O)OC)[Si](C)(C)C

Origin of Product

United States

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